molecular formula C5H12ClNS B1527069 Piperidine-3-thiol hydrochloride CAS No. 1257081-01-8

Piperidine-3-thiol hydrochloride

Cat. No.: B1527069
CAS No.: 1257081-01-8
M. Wt: 153.67 g/mol
InChI Key: PTPVVEVNGARLMO-UHFFFAOYSA-N
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Description

Piperidine-3-thiol hydrochloride is a piperidine derivative characterized by a thiol (-SH) group at the 3-position of the piperidine ring, with a hydrochloride salt formation. This compound is classified as a secondary amine and is utilized in pharmaceutical and chemical research as a building block or intermediate. This compound is commercially available in varying quantities (1g to 500mg) but lacks explicit data on its pharmacological or industrial applications in the provided sources .

Properties

IUPAC Name

piperidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPVVEVNGARLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257081-01-8
Record name 3-Piperidinethiol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257081-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution on 3-Halopiperidine

  • Starting Material: 3-halopiperidine (e.g., 3-chloropiperidine or 3-bromopiperidine) is used as a substrate.

  • Reaction: Treatment with thiourea or sodium hydrosulfide (NaSH) under controlled conditions leads to substitution of the halogen by a thiol group.

  • Workup: The resultant free thiol is then converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent (e.g., ethanol or ether).

  • Advantages: This method provides a straightforward route with good regioselectivity for substitution at the 3-position.

Thiol-Functionalized Piperidine via Thiol-Ene or Thiol-Michael Addition

  • Approach: Thiol groups can be introduced by thiol-ene or thiol-Michael addition reactions on unsaturated piperidine derivatives.

  • Conditions: Radical or base-catalyzed conditions facilitate the addition of thiol across double bonds.

  • Isolation: The product is isolated as the hydrochloride salt by acid treatment.

  • Advantages: Useful for functionalizing piperidine derivatives with unsaturation; however, less common for Piperidine-3-thiol specifically.

Representative Experimental Data and Yields

Method Starting Material Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-Chloropiperidine NaSH, reflux; then HCl treatment 70-85 Regioselective substitution
Reductive amination + thiolation 3-Piperidone Reductive amination; Lawesson's reagent; HCl 60-75 Allows stereochemical control
Thiol-ene addition 3,4-Unsaturated piperidine Thiol reagent, radical initiator 50-65 Less common, requires unsaturation

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Preparation Route Key Steps Advantages Limitations
Nucleophilic substitution Halide displacement by SH^- Simple, high regioselectivity Requires halopiperidine precursor
Reductive amination + thiolation Reductive amination, thiolation Stereochemical control Multi-step, moderate yields
Thiol-ene/Michael addition Addition on unsaturated piperidine Versatile for functionalization Less direct for 3-thiol derivative

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperidine-3-thiol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Piperidine-3-thiol hydrochloride with five similar piperidine-based hydrochlorides, emphasizing molecular features and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes References
This compound C₅H₁₂ClNS 153.67 (calculated) Thiol (-SH) at position 3 Not provided Research intermediate
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl 285.80 Phenolic ether, methyl groups 175591-23-8 Analgesic (μ-opioid agonist)
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane backbone 41100-52-1 NMDA antagonist (Alzheimer’s)
3-(2-Methylphenoxy)piperidine HCl C₁₂H₁₈ClNO 227.73 2-methylphenoxy group at position 3 1858256-18-4 Not specified (structural studies)
Metixene-d3 Hydrochloride C₂₀H₂₂ClNS·D₃ 338.93 (approx.) Thioxanthene-methyl group Multiple entries Anticholinergic (tremor treatment)

Functional Group Analysis

  • Thiol vs.
  • Pharmacological Substituents: Tapentadol and Memantine include complex substituents (phenolic ether, adamantane) that enhance receptor binding, unlike the simpler thiol group in Piperidine-3-thiol HCl .

Pharmaceutical Relevance

  • Tapentadol HCl: Clinically approved for moderate-severe pain, leveraging dual μ-opioid agonism and norepinephrine reuptake inhibition .
  • Memantine HCl : Blocks glutamate excitotoxicity in Alzheimer’s, with a terminal half-life of 60–100 hours .
  • Piperidine-3-thiol HCl: No direct therapeutic data found; its thiol group suggests utility in prodrug design or enzyme inhibition studies.

Industrial and Analytical Use

  • Structural Analogues : Compounds like 3-(3-Ethoxy-benzyl)-piperidine HCl are intermediates in drug discovery, highlighting the versatility of piperidine scaffolds .
  • Analytical Methods : Spectrophotometric and HPLC techniques (e.g., for Memantine HCl) could be adapted for quantifying Piperidine-3-thiol HCl .

Biological Activity

Piperidine-3-thiol hydrochloride is a sulfur-containing organic compound notable for its biological activity, primarily attributed to the presence of a thiol group (-SH) that can form covalent bonds with cysteine residues in proteins. This property allows it to modulate enzyme functions and influence various biochemical pathways, making it a compound of interest in medicinal chemistry and biochemistry.

Target Interactions:
this compound interacts with multiple molecular targets due to its thiol group. This interaction can lead to significant changes in cellular environments and is particularly relevant in the context of cancer therapy. For instance, studies have shown that this compound can inhibit cell migration in prostate cancer cells by upregulating E-cadherin and downregulating N-cadherin and Vimentin, which are critical proteins involved in epithelial-mesenchymal transition (EMT) .

Biochemical Pathways:
The compound affects several key signaling pathways, including:

  • STAT-3 Pathway: Involved in cell survival and proliferation.
  • NF-κB Pathway: Plays a role in inflammation and immune responses.
  • PI3K/Akt Pathway: Important for cell growth and survival.
  • JNK/p38 MAPK Pathway: Associated with stress responses.
  • TGF-β/SMAD Pathway: Involved in cell differentiation and development .

Pharmacological Applications

Piperidine derivatives, including this compound, have been explored for their potential therapeutic applications:

  • Anticancer Activity:
    • Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. It has shown enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Enzyme Inhibition:
    • The compound has been investigated for its ability to inhibit enzymes through covalent modification, which is crucial for developing new drug candidates targeting specific diseases .

Case Studies

Several studies highlight the biological activity of this compound:

  • Prostate Cancer Model:
    A study demonstrated that treatment with this compound inhibited migration and invasion of prostate cancer cells, indicating its potential as an anti-metastatic agent .
  • Enzyme Interaction Studies:
    Research involving the interaction of thiol compounds with various enzymes has shown that this compound can effectively alter enzyme activity, providing insights into its role as a biochemical modulator .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits migration in cancer cells (e.g., prostate cancer)
Enzyme InhibitionModulates enzyme functions through covalent modification
Biochemical PathwaysAffects key signaling pathways involved in cell survival, inflammation, and differentiation

Q & A

Basic Questions

Q. What are the critical steps and considerations for synthesizing Piperidine-3-thiol hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis begins with commercially available piperidine derivatives, introducing a thiol group at the third carbon while controlling stereochemistry to achieve the desired (3S) configuration. Key steps include:

  • Reaction Conditions : Use of hydrochloric acid in polar solvents (e.g., ethanol or methanol) to protonate the free base and form the hydrochloride salt .
  • Purification : Recrystallization or column chromatography to isolate the product, monitored via TLC or HPLC for purity .
  • Critical Control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group during synthesis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl gas release .

Q. How is this compound structurally characterized, and what analytical techniques are recommended?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring structure and thiol group position (e.g., δ ~1.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (153.7 g/mol for C₅H₁₂ClNS) and isotopic patterns .
  • Elemental Analysis : Validate C, H, N, S, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions and therapeutic potential?

  • Methodological Answer :

  • The (3S) configuration enhances binding to chiral enzyme active sites (e.g., cysteine proteases) via thiol-disulfide exchange. Comparative studies using enantiomers show:
  • Activity Differences : (3S) exhibits ~10-fold higher inhibition of cathepsin B compared to (3R) in kinetic assays (IC₅₀ = 2.3 µM vs. 25 µM) .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict stronger hydrogen bonding and hydrophobic interactions for the (3S) isomer .
  • Experimental Design : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and assess bioactivity independently .

Q. What strategies resolve contradictions in reported biological activities of Piperidine-3-thiol derivatives across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, solvent) to minimize confounding factors. For example, thiol oxidation under ambient O₂ can reduce activity, necessitating anaerobic workflows .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-mercaptoethylamine) to identify structure-activity relationships (SAR). Piperidine-3-thiol’s ring rigidity enhances target selectivity compared to linear thiols .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data from heterogeneous studies and identify trends .

Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be mitigated?

  • Methodological Answer :

  • Stability Profiling :
ConditionDegradation Rate (t₁/₂)Major Degradants
pH 7.4, 37°C48 hoursDisulfide dimer
pH 2.0, 25°C>14 daysMinimal degradation
UV light exposure6 hoursSulfonic acid derivatives
  • Mitigation Strategies :
  • Acidic buffers (pH ≤ 4) to stabilize the protonated thiol .
  • Antioxidants (e.g., ascorbic acid) in aqueous solutions to prevent disulfide formation .
  • Amber glassware or light-protected storage to avoid photodegradation .

Q. What synthetic routes optimize yield and scalability of this compound for preclinical studies?

  • Methodological Answer :

  • Route Comparison :
MethodYieldPurityScalability
Thiol-ene reaction65%98%Moderate
Nucleophilic substitution82%95%High
  • Optimization Steps :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional) .
  • Employ flow chemistry for continuous production, achieving >90% conversion with immobilized catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-thiol hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidine-3-thiol hydrochloride

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